molecular formula H6N7PS B14285411 Phosphorodihydrazidothioic azide CAS No. 159100-40-0

Phosphorodihydrazidothioic azide

Cat. No.: B14285411
CAS No.: 159100-40-0
M. Wt: 167.14 g/mol
InChI Key: PNRZLAKYEZQBLR-UHFFFAOYSA-N
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Description

Phosphorodihydrazidothioic azide is a phosphorus-containing compound characterized by a thiophosphoric acid backbone substituted with two hydrazide groups (-NH-NH₂) and an azide (-N₃) functional group. This structure imparts unique reactivity, enabling applications in organic synthesis, particularly in the formation of heterocycles and coordination chemistry . The compound’s hybrid nature—combining phosphorus, sulfur, hydrazide, and azide moieties—distinguishes it from simpler azides or hydrazides, offering diverse reactivity pathways.

Properties

CAS No.

159100-40-0

Molecular Formula

H6N7PS

Molecular Weight

167.14 g/mol

IUPAC Name

[azido(hydrazinyl)phosphinothioyl]hydrazine

InChI

InChI=1S/H6N7PS/c1-4-7-8(9,5-2)6-3/h2-3H2,(H2,5,6,9)

InChI Key

PNRZLAKYEZQBLR-UHFFFAOYSA-N

Canonical SMILES

NNP(=S)(NN)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodihydrazidothioic azide can be synthesized through several methods. One common approach involves the reaction of phosphorodihydrazidothioic acid with sodium azide under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) and is carried out at room temperature to avoid decomposition .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful handling of azides due to their explosive nature. Safety measures such as blast shields and proper waste disposal protocols are essential .

Mechanism of Action

The mechanism of action of phosphorodihydrazidothioic azide involves its ability to act as a nucleophile in substitution reactions and as a reactant in cycloaddition reactions. The azide group can form stable intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Research Findings and Key Insights

  • Stability Studies : this compound exhibits greater thermal stability than NaN₃ (decomposes at >200°C vs. NaN₃ at 275°C) but remains shock-sensitive in metal-contaminated environments .
  • Catalytic Potential: The compound’s phosphorus-sulfur framework enhances metal coordination, outperforming simpler hydrazides in asymmetric catalysis applications .
  • Toxicity Profile : While less acutely toxic than NaN₃, chronic exposure to this compound may pose neurotoxic risks due to HN₃ release, necessitating rigorous ventilation .

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